

Molecular weight and formula of C₉H₁₁BrO₂ isomers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol
CAS No.: 89691-60-1
Cat. No.: B3165154

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight, Formula, and Isomeric Analysis of C₉H₁₁BrO₂

Authored by a Senior Application Scientist

Abstract

The molecular formula C₉H₁₁BrO₂ represents a diverse array of isomeric structures, each with unique physicochemical properties and potential applications, particularly within the realms of pharmaceutical and materials science. As brominated phenolic compounds, these isomers are of significant interest for their potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on the definitive determination of the molecular weight and formula of C₉H₁₁BrO₂ and the subsequent separation and structural elucidation of its isomers. We will explore the theoretical underpinnings and practical application of key analytical techniques, emphasizing the causality behind methodological choices to ensure robust and reliable characterization.

Foundational Analysis: Molecular Formula and Weight Determination

The first principle in characterizing any compound is the unambiguous confirmation of its molecular formula and weight. For $C_9H_{11}BrO_2$, this process integrates theoretical calculations with empirical data from high-precision instrumentation.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

[3] It is critical to distinguish between nominal mass (integer mass) and exact mass (monoisotopic mass), the latter being crucial for high-resolution analysis.

The calculation is based on the most abundant isotopes of each element:

- Carbon (^{12}C): 12.000000 Da
- Hydrogen (1H): 1.007825 Da
- Bromine (^{79}Br): 78.918337 Da
- Oxygen (^{16}O): 15.994915 Da

Monoisotopic Mass of $C_9H_{11}^{79}BrO_2$: $(9 \times 12.000000) + (11 \times 1.007825) + (1 \times 78.918337) + (2 \times 15.994915) = 229.99424$ Da

A key characteristic of bromine-containing compounds is the presence of two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance.[4] This results in a distinctive isotopic pattern in mass spectrometry, with two major peaks separated by ~2 Da (the M^+ and $M+2$ peaks) of nearly equal intensity, which serves as a powerful diagnostic tool for confirming the presence of a single bromine atom.

Isotope	Natural Abundance (%)	Exact Mass (Da)
¹² C	98.93	12.000000
¹³ C	1.07	13.003355
¹ H	99.985	1.007825
² H	0.015	2.014102
¹⁶ O	99.762	15.994915
¹⁷ O	0.038	16.999131
¹⁸ O	0.200	17.999160
⁷⁹ Br	50.69	78.918337
⁸¹ Br	49.31	80.916291

Experimental Verification: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[3] High-Resolution Mass Spectrometry (HRMS), in particular, provides mass accuracy within parts-per-million (ppm), enabling the confident determination of the elemental composition from the exact mass.[5]

- **Sample Preparation:** Dissolve a small quantity (~1 mg) of the purified isomer in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of ~1 µg/mL.
- **Ionization:** Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common choice for polar molecules, while electron ionization (EI) is used for more volatile, less polar compounds and provides valuable fragmentation data.
- **Analysis:** Operate the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) in high-resolution mode.
- **Data Acquisition:** Acquire the mass spectrum, ensuring detection of the molecular ion peak(s). For C₉H₁₁BrO₂, expect a prominent cluster around m/z 230 and 232.
- **Data Analysis:**

- Identify the monoisotopic peak for the ^{79}Br isotopologue ($m/z \sim 229.9942$).
- Confirm the presence of the M+2 peak for the ^{81}Br isotopologue ($m/z \sim 231.9922$) with nearly equal intensity ($\sim 97\%$ of the M+ peak).
- Utilize the instrument's software to calculate the elemental composition from the measured exact mass. A match with $\text{C}_9\text{H}_{11}\text{BrO}_2$ within a low ppm error (e.g., < 5 ppm) confirms the molecular formula.[6]

Isomerism in $\text{C}_9\text{H}_{11}\text{BrO}_2$: Structure and Diversity

Isomers are compounds with the same molecular formula but different atomic arrangements.[7] $\text{C}_9\text{H}_{11}\text{BrO}_2$ can exist as numerous constitutional (structural) isomers, which can be broadly categorized as positional or functional group isomers. Given the formula, aromatic structures are highly probable.

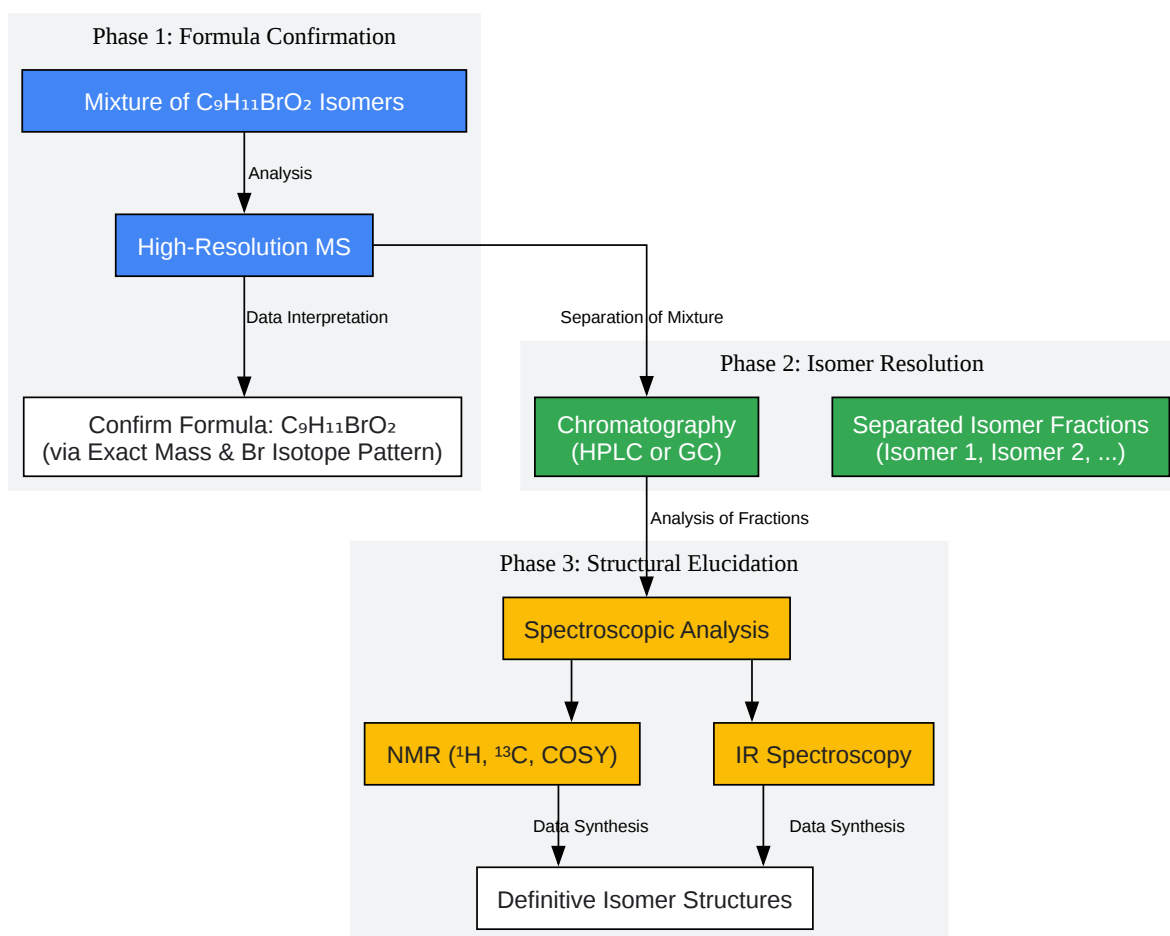
Examples of $\text{C}_9\text{H}_{11}\text{BrO}_2$ Isomers:

IUPAC Name	Structure Type
1-Bromo-2,4-dimethoxy-3-methylbenzene[8]	Brominated Dimethoxytoluene
4-Bromo-2,5-dimethoxytoluene	Brominated Dimethoxytoluene
3-Bromo-4-ethoxy-5-methylphenol	Brominated Ethoxy Methylphenol
1-(4-Bromo-2,5-dimethoxyphenyl)ethane	Brominated Dimethoxy Ethylbenzene
1-Bromo-4-(dimethoxymethyl)benzene[9]	Bromobenzaldehyde Dimethyl Acetal
2-(3-Bromophenyl)-1,3-dioxolane	Phenyl Dioxolane Derivative

The structural differences between these isomers lead to distinct chemical and physical properties, necessitating a robust workflow for their separation and identification.[10]

The Analytical Workflow: Isomer Separation and Structural Elucidation

A multi-step approach combining chromatography for physical separation and spectroscopy for structural analysis is required to resolve and identify individual isomers from a mixture.



[Click to download full resolution via product page](#)

Figure 1: Integrated workflow for isomer identification.

Isomer Separation: Chromatographic Techniques

Due to their similar physicochemical properties, separating isomers is a significant challenge. [11] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice. [12][13]

- **Causality:** The choice between HPLC and GC depends on the volatility and thermal stability of the isomers. GC is suitable for volatile, thermally stable compounds, while HPLC is more versatile for less volatile or thermally labile molecules. For aromatic isomers, specialized columns (e.g., phenyl- or pentafluorophenyl-based for HPLC, polar capillary columns for GC) are often required to exploit subtle differences in polarity and shape to achieve separation. [11][13]
- **Column Selection:** Choose a column with appropriate selectivity for aromatic positional isomers, such as a Phenyl-Hexyl or a PFP (Pentafluorophenyl) column.
- **Mobile Phase Preparation:** Prepare an isocratic or gradient mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The optimal ratio must be determined empirically to achieve baseline separation.
- **System Setup:** Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Set the detector, typically a UV detector, to a wavelength where the aromatic compounds absorb strongly (e.g., 254 nm).
- **Injection:** Inject a small volume (e.g., 10 μ L) of the isomer mixture onto the column.
- **Elution and Detection:** Monitor the chromatogram for resolved peaks, each corresponding to a different isomer.
- **Fraction Collection:** If preparative separation is desired, collect the eluent corresponding to each peak into separate vials. Evaporate the solvent to isolate the purified isomers for further analysis.

Structural Elucidation: Spectroscopic Techniques

Once separated, each isomer must be analyzed to determine its unique atomic connectivity.

NMR is the most powerful tool for determining the precise structure of organic molecules, including the differentiation of isomers.^[14]

- ¹H NMR: Provides information about the number of different types of protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting). For C₉H₁₁BrO₂ isomers, the aromatic region (typically 6.5-8.0 ppm) is particularly diagnostic, as the substitution pattern dictates the splitting pattern of the ring protons.
- ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, attached to oxygen).
- 2D NMR (e.g., COSY, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure by identifying which protons are coupled to each other (COSY) and establishing long-range (2-3 bond) C-H connectivity (HMBC).

IR spectroscopy is used to identify the functional groups present in a molecule.^{[15][16]}

- Causality: Different bonds vibrate at characteristic frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, one can confirm the presence of key functional groups. For C₉H₁₁BrO₂ isomers, expected absorptions include:
 - ~3000-3100 cm⁻¹: Aromatic C-H stretching
 - ~2850-3000 cm⁻¹: Aliphatic C-H stretching
 - ~1450-1600 cm⁻¹: Aromatic C=C ring stretching
 - ~1000-1300 cm⁻¹: C-O stretching (indicative of ether or phenol groups)
 - ~500-600 cm⁻¹: C-Br stretching

The combination of data from MS, NMR, and IR allows for the complete and confident structural assignment of each isolated isomer.

Relevance in Drug Development

Brominated and other phenolic compounds are widely recognized for their therapeutic potential.^{[17][18]} They are a large class of secondary metabolites found in nature that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.^{[2][18]} The specific isomeric form of a molecule can drastically alter its biological activity and pharmacokinetic profile. Therefore, the precise synthesis and characterization of single isomers, as outlined in this guide, are paramount for developing novel therapeutic agents and understanding their structure-activity relationships (SAR).^[19]

Conclusion

The comprehensive analysis of C₉H₁₁BrO₂ isomers is a multi-faceted process that relies on the synergistic application of high-precision analytical techniques. It begins with the foundational confirmation of the molecular formula and weight via high-resolution mass spectrometry, leveraging the unique isotopic signature of bromine as a key validation point. Subsequently, the resolution and structural elucidation of individual isomers demand sophisticated chromatographic separation followed by definitive spectroscopic analysis, with NMR playing the central role in mapping atomic connectivity. For researchers in drug discovery and development, this rigorous, step-by-step characterization is not merely an academic exercise; it is an essential requirement for unlocking the therapeutic potential of this versatile class of compounds and advancing the development of novel, highly specific pharmaceuticals.

References

- CK-12 Foundation. (n.d.). How can one determine the molecular formula in organic chemistry?.
- BenchChem. (2025). Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development.
- ResearchGate. (2025). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Mathews, R. G., Torres, J., & Schwartz, R. D. (1982). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. *Journal of Chromatographic Science*, 20(4), 139-144.
- ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar^[13]arene Stationary Phase. Retrieved from

- SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Chemistry LibreTexts. (2025). 10.13: Determining Molecular Formulas.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Chemical Synthesis Database. (2025). 1-bromo-2,4-dimethoxy-3-methylbenzene.
- PubChem. (n.d.). 1-Bromo-4-(dimethoxymethyl)benzene.
- UniversalClass.com. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- Pearson. (n.d.). McMurry 8th Edition Ch 3 Problem 104.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Springer Medizin. (2026). Liposomal encapsulation of a synthetic bromophenol for antitumor efficacy and apoptotic activity in cancer cells.
- GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
- PMC - NIH. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health.
- ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.
- Chemistry LibreTexts. (2019). 5.1: Isomers.
- Purdue University. (n.d.). Isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [[pearson.com](https://www.pearson.com)]
- 4. lehigh.edu [lehigh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ck12.org [ck12.org]

- [7. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [8. chemsynthesis.com \[chemsynthesis.com\]](https://chemsynthesis.com)
- [9. 1-Bromo-4-\(dimethoxymethyl\)benzene | C₉H₁₁BrO₂ | CID 688342 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [10. Isomers \[chemed.chem.purdue.edu\]](https://chemed.chem.purdue.edu)
- [11. welch-us.com \[welch-us.com\]](https://welch-us.com)
- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [13. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [14. creative-biostructure.com \[creative-biostructure.com\]](https://creative-biostructure.com)
- [15. NMR, Mass Spectrometry, and Infrared \(IR\) Spectroscopy \[universalclass.com\]](https://universalclass.com)
- [16. www2.chem.wisc.edu \[www2.chem.wisc.edu\]](https://www2.chem.wisc.edu)
- [17. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [19. Liposomal encapsulation of a synthetic bromophenol for antitumor efficacy and apoptotic activity in cancer cells | springermedizin.de \[springermedizin.de\]](https://springermedizin.de)
- To cite this document: BenchChem. [Molecular weight and formula of C₉H₁₁BrO₂ isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3165154/docs#molecular-weight-and-formula-of-c9h11bro2-isomers\]](https://www.benchchem.com/product/b3165154/docs#molecular-weight-and-formula-of-c9h11bro2-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)